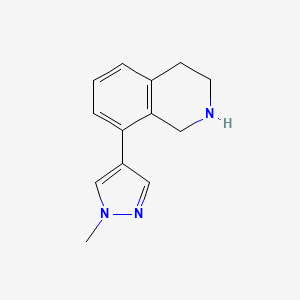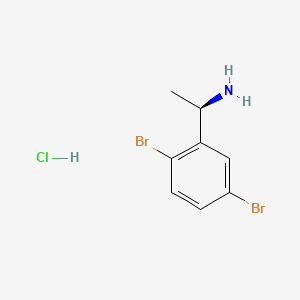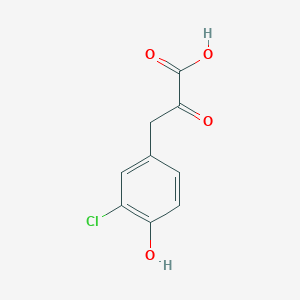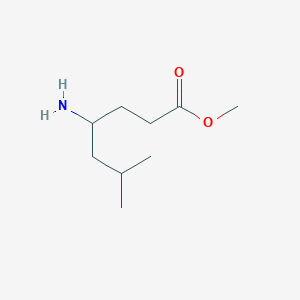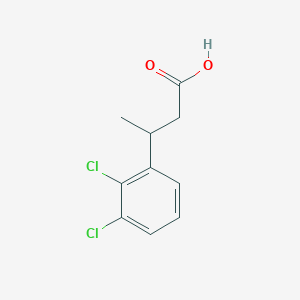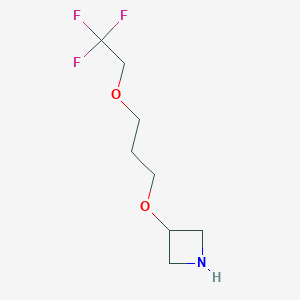
5-Bromo-2-methylcinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methylcinnamic acid: is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the cinnamic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylcinnamic acid can be achieved through several methods. One common approach involves the bromination of 2-methylcinnamic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized to achieve high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cinnamic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-methylcinnamic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules through reactions like Suzuki–Miyaura coupling .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of therapeutic agents. It is being investigated for its biological activities and potential as a pharmacophore in drug design.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methylcinnamic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-chlorocinnamic acid
- 5-Bromo-2-methoxycinnamic acid
- 5-Bromo-2-fluorocinnamic acid
Comparison: 5-Bromo-2-methylcinnamic acid is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
(E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Clé InChI |
VBVPINUOAHAHPD-HWKANZROSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


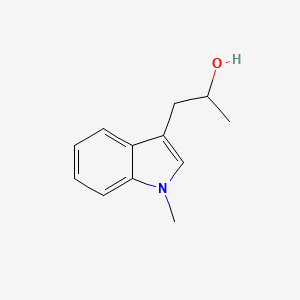

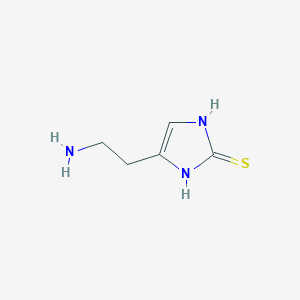
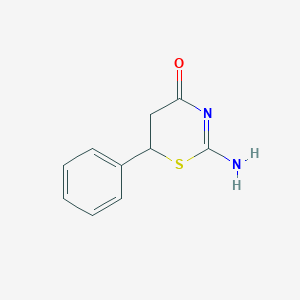
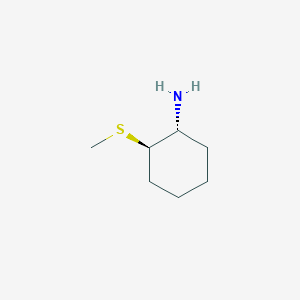

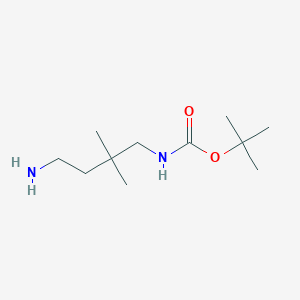
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
